Cas no 1823584-06-0 (2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol)

2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol structure
1823584-06-0 structure
商品名:2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol
CAS番号:1823584-06-0
MF:C12H16FNO
メガワット:209.25994682312
CID:5830738
PubChem ID:138040822

2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1823584-06-0
    • 2-amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol
    • EN300-6490393
    • 2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol
    • インチ: 1S/C12H16FNO/c1-7-2-3-9(6-10(7)13)11(14)12(15)8-4-5-8/h2-3,6,8,11-12,15H,4-5,14H2,1H3
    • InChIKey: YHKHHRXILMHBRN-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C)C=CC(=C1)C(C(C1CC1)O)N

計算された属性

  • せいみつぶんしりょう: 209.121592296g/mol
  • どういたいしつりょう: 209.121592296g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6490393-0.1g
2-amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol
1823584-06-0
0.1g
$855.0 2023-05-31
Enamine
EN300-6490393-0.05g
2-amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol
1823584-06-0
0.05g
$816.0 2023-05-31
Enamine
EN300-6490393-2.5g
2-amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol
1823584-06-0
2.5g
$1903.0 2023-05-31
Enamine
EN300-6490393-0.25g
2-amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol
1823584-06-0
0.25g
$893.0 2023-05-31
Enamine
EN300-6490393-0.5g
2-amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol
1823584-06-0
0.5g
$933.0 2023-05-31
Enamine
EN300-6490393-5.0g
2-amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol
1823584-06-0
5g
$2816.0 2023-05-31
Enamine
EN300-6490393-1.0g
2-amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol
1823584-06-0
1g
$971.0 2023-05-31
Enamine
EN300-6490393-10.0g
2-amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol
1823584-06-0
10g
$4176.0 2023-05-31

2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol 関連文献

2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-olに関する追加情報

Comprehensive Overview of 2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol (CAS No. 1823584-06-0)

The compound 2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol (CAS No. 1823584-06-0) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. Its intricate architecture, featuring a cyclopropyl ring, a fluoro-substituted aromatic system, and an amino alcohol functional group, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for drug discovery, given its ability to modulate biological targets.

In recent years, the demand for fluorinated compounds like 2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol has surged due to their enhanced metabolic stability and bioavailability. Fluorination is a key strategy in modern medicinal chemistry, as it often improves the pharmacokinetic properties of drug candidates. This compound’s 3-fluoro-4-methylphenyl moiety is especially noteworthy, as it combines lipophilicity with electronic effects, which can influence receptor binding and selectivity.

The amino alcohol functional group in 2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol is another critical feature, as it is commonly found in bioactive molecules. This group can participate in hydrogen bonding, enhancing interactions with biological targets. Additionally, the cyclopropyl ring introduces steric constraints that can lead to unique conformational properties, potentially improving target specificity. These attributes make the compound a valuable subject for studies in asymmetric synthesis and chiral resolution.

From a synthetic perspective, 2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol presents interesting challenges and opportunities. Chemists are exploring efficient routes to its synthesis, including catalytic asymmetric methods to access enantiomerically pure forms. The compound’s CAS No. 1823584-06-0 serves as a unique identifier in chemical databases, facilitating research collaboration and regulatory compliance. Its structural complexity also makes it a benchmark for testing new synthetic methodologies.

In the context of current trends, 2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol aligns with the growing focus on small-molecule therapeutics and precision medicine. Researchers are investigating its potential in targeting specific enzymes or receptors implicated in diseases such as cancer and neurological disorders. The compound’s fluoro and methyl substitutions may offer tunable properties for optimizing drug-like characteristics, a topic frequently searched in AI-driven drug design platforms.

Another area of interest is the environmental and green chemistry aspects of synthesizing and handling 2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol. Sustainable methods, such as catalytic fluorination and solvent-free reactions, are being explored to minimize waste and energy consumption. This aligns with broader industry shifts toward eco-friendly synthesis, a hot topic in academic and industrial circles.

In summary, 2-Amino-1-cyclopropyl-2-(3-fluoro-4-methylphenyl)ethan-1-ol (CAS No. 1823584-06-0) is a multifaceted compound with significant potential in drug discovery and synthetic chemistry. Its unique structural features, combined with the strategic incorporation of fluorine and amino alcohol groups, make it a compelling subject for ongoing research. As the scientific community continues to explore its applications, this compound is likely to remain at the forefront of innovative chemical and pharmaceutical developments.

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